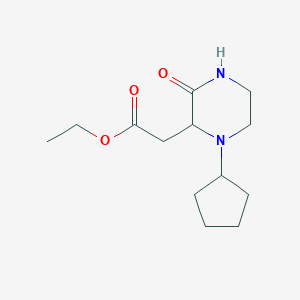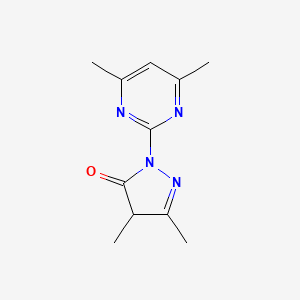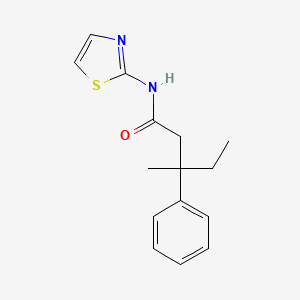
ethyl (1-cyclopentyl-3-oxo-2-piperazinyl)acetate
Vue d'ensemble
Description
Ethyl (1-cyclopentyl-3-oxo-2-piperazinyl)acetate, also known as CP-456,773, is a synthetic compound that belongs to the class of piperazinylacetates. It has been widely studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
Mécanisme D'action
The exact mechanism of action of ethyl (1-cyclopentyl-3-oxo-2-piperazinyl)acetate is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor. GABA-A receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. By enhancing the activity of GABA-A receptors, this compound may increase the inhibitory tone in the brain, leading to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce the reinforcing effects of cocaine and nicotine, suggesting its potential as a treatment for addiction. This compound has been found to increase the activity of GABA-A receptors in the brain, leading to its inhibitory effects.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (1-cyclopentyl-3-oxo-2-piperazinyl)acetate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied in animal models, providing a wealth of information on its pharmacological properties. However, this compound has some limitations for lab experiments. It has not been extensively studied in humans, so its safety and efficacy in humans are not well established. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the study of ethyl (1-cyclopentyl-3-oxo-2-piperazinyl)acetate. One potential direction is to further investigate its potential as a treatment for addiction. This compound has been shown to reduce the reinforcing effects of cocaine and nicotine, suggesting its potential as a treatment for addiction. Another potential direction is to investigate its safety and efficacy in humans. This compound has not been extensively studied in humans, so further research is needed to determine its safety and efficacy. Finally, further research is needed to elucidate its mechanism of action, which may lead to the development of more effective therapies for anxiety, depression, and addiction.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction. Its mechanism of action is believed to involve the positive allosteric modulation of GABA-A receptors, leading to its inhibitory effects. This compound has several advantages for lab experiments, but its safety and efficacy in humans are not well established. Future research is needed to further investigate its potential therapeutic applications and elucidate its mechanism of action.
Applications De Recherche Scientifique
Ethyl (1-cyclopentyl-3-oxo-2-piperazinyl)acetate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. This compound has also been studied for its potential to treat addiction to drugs such as cocaine and nicotine.
Propriétés
IUPAC Name |
ethyl 2-(1-cyclopentyl-3-oxopiperazin-2-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-2-18-12(16)9-11-13(17)14-7-8-15(11)10-5-3-4-6-10/h10-11H,2-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRMRGKOYCQDGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1C(=O)NCCN1C2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803748 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B4411887.png)
![N-(2-ethoxyphenyl)-3-[(4-methylphenyl)sulfonyl]propanamide](/img/structure/B4411890.png)
![N-methyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4411898.png)
![4-[(4-ethoxy-2,3,5-trimethylphenyl)sulfonyl]morpholine](/img/structure/B4411906.png)
![1-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-methoxyphenyl)piperazine](/img/structure/B4411910.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4411913.png)
![2-(3,5-dimethylphenoxy)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B4411922.png)


![2-(2-methylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4411937.png)
![3-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1-ethyl-2,5-pyrrolidinedione](/img/structure/B4411944.png)
![7-(4-fluorophenyl)-2-[(tetrahydro-2-furanylmethyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4411954.png)
![4-({[5-(7-methoxy-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4411960.png)
![ethyl 2-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4411974.png)